Product packaging for 2-(3-Ethylphenyl)pyrrolidine HCl(Cat. No.:)

2-(3-Ethylphenyl)pyrrolidine HCl

Cat. No.: B8179260
M. Wt: 211.73 g/mol
InChI Key: ZDJXQXVFDRPVBH-UHFFFAOYSA-N
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Description

A Cornerstone in Medicinal Chemistry and Organic Synthesis

The significance of the pyrrolidine (B122466) scaffold is rooted in its unique structural and chemical properties. The three-dimensional, non-planar structure of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov This stereochemical complexity, often featuring multiple chiral centers, enables the exploration of a wide chemical space, a key factor in the discovery of novel therapeutic agents. nih.gov

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. nih.gov The ring's saturated nature also provides metabolic stability, a desirable characteristic for drug candidates. In organic synthesis, pyrrolidine and its derivatives are widely employed as chiral auxiliaries, catalysts, and synthons for the construction of more complex molecular architectures. nih.gov

Phenyl-Substituted Pyrrolidine Derivatives in Chemical Biology

The introduction of a phenyl group to the pyrrolidine scaffold, as seen in 2-(3-Ethylphenyl)pyrrolidine HCl, gives rise to a class of compounds with a rich history in chemical biology. The phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which can significantly influence a molecule's binding affinity and selectivity for its biological target. researchgate.net

A notable example of a phenyl-substituted pyrrolidine derivative is Phenylpiracetam, a nootropic and stimulant medication. wikipedia.org This compound, which features a phenyl group at the 4-position of the pyrrolidinone ring, highlights the potential of this structural motif to modulate central nervous system activity. wikipedia.org Research into 2-aryl-pyrrolidine derivatives has also revealed their potential as inhibitors of enzymes such as glycosidases, suggesting a broad range of therapeutic possibilities. nih.gov

Charting the Research Course for this compound

Given the established importance of the pyrrolidine scaffold and the diverse biological activities of phenyl-substituted derivatives, the research trajectories for this compound are promising. Investigations will likely focus on several key areas:

Synthesis and Derivatization: Developing efficient and stereoselective synthetic routes to this compound and a library of its analogs will be a primary focus. This will enable a systematic exploration of the structure-activity relationships.

Pharmacological Profiling: Comprehensive screening of the compound's biological activity is a critical next step. Based on the activities of related compounds, this could include assays for central nervous system effects (such as nootropic or anticonvulsant activity), enzyme inhibition (e.g., glycosidases or proteases), and receptor binding.

Chemical Biology Probes: Well-characterized derivatives of 2-(3-Ethylphenyl)pyrrolidine could serve as valuable chemical probes to investigate biological pathways and to validate novel drug targets.

While extensive research specifically on this compound is not yet widely published, its structural features firmly place it within a class of compounds of high interest to the scientific community. Future studies will undoubtedly shed more light on the specific properties and potential applications of this intriguing molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClN B8179260 2-(3-Ethylphenyl)pyrrolidine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12;/h3,5-6,9,12-13H,2,4,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJXQXVFDRPVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 3 Ethylphenyl Pyrrolidine Hcl

Conventional Synthetic Routes for Pyrrolidine (B122466) Core Structures

The construction of the pyrrolidine ring is a fundamental aspect of synthesizing 2-(3-Ethylphenyl)pyrrolidine HCl. Conventional methods often rely on well-established reactions such as reductive amination and intramolecular cyclization.

Reductive Amination Approaches in Pyrrolidine Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of pyrrolidines. nih.gov This process typically involves the reaction of a dicarbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding pyrrolidine. nih.govyoutube.com A key advantage of this approach is its efficiency, often proceeding as a one-pot reaction where water is the only byproduct. nih.gov

The reaction begins with the condensation of a 1,4-dicarbonyl compound with a primary amine to form a cyclic iminium intermediate. This intermediate is then reduced in situ to yield the pyrrolidine ring. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing iminiums over carbonyls. youtube.com

A practical application of this is the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via an iridium-catalyzed transfer hydrogenation process. nih.gov This method has proven to be scalable and can be performed in water, highlighting its potential for industrial applications. nih.gov

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization is another cornerstone in the synthesis of the pyrrolidine scaffold. researchgate.netosaka-u.ac.jp This strategy involves the formation of the heterocyclic ring by creating a bond between two atoms within the same molecule. researchgate.net A common approach is the cyclization of a linear precursor containing an amine and a suitable electrophilic center, such as a halide or a tosylate. organic-chemistry.org

For instance, the treatment of amino alcohols with thionyl chloride can lead to the formation of cyclic amines in a one-pot reaction, circumventing the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org Another versatile method involves the intramolecular amination of organoboronates, which can produce pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

Radical cyclizations also offer a powerful route to pyrrolidines. researchgate.net For example, N-chloroamides can undergo intramolecular C-H amination catalyzed by copper complexes to yield pyrrolidines with high regio- and chemoselectivity. organic-chemistry.orgnih.gov

Advanced Synthetic Strategies for Phenyl-Substituted Pyrrolidines

The synthesis of pyrrolidines bearing a phenyl substituent, such as 2-(3-Ethylphenyl)pyrrolidine, often requires more sophisticated methods that allow for precise control over the substitution pattern.

Transition Metal-Catalyzed Syntheses of Pyrrolidine Derivatives

Transition metal catalysis has revolutionized the synthesis of complex molecules, and pyrrolidines are no exception. acs.org Palladium-catalyzed reactions, in particular, have been instrumental in the formation of C-C and C-N bonds necessary for constructing substituted pyrrolidines. acs.org For example, the intramolecular aminoarylation of alkenes catalyzed by palladium can generate pyrrolidines with good yields and high regioselectivity. acs.org

Rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes is another state-of-the-art method for producing chiral pyrrolidines. acs.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated partners provide an efficient route to fused pyrrolidine systems. researchgate.net

Multicomponent Reactions for Pyrrolidine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.govtandfonline.comresearchgate.net MCRs are advantageous due to their atom and step economy, often leading to complex molecular scaffolds in a single step. researchgate.net

One notable example is the diastereoselective synthesis of highly substituted pyrrolidines from optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents. nih.gov This one-pot reaction can construct up to three stereogenic centers with high efficiency. nih.gov Another approach involves the [3+2] cycloaddition of azomethine ylides, generated in situ, with various dipolarophiles. tandfonline.comacs.org This method is particularly versatile for creating a wide range of substituted pyrrolidines. acs.org

Stereoselective Synthesis of this compound and its Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the enantiomers of this compound is of significant interest.

One strategy for achieving stereoselectivity is through the use of chiral auxiliaries. For example, N-glycosylamines derived from carbohydrates can be used to direct the stereochemical outcome of reactions. cas.cz The stereoselective addition of allyltributylstannane (B1265786) to N-glycosylimines, followed by an electrophile-induced cyclization, can produce 2-substituted pyrrolidines with high diastereomeric purity. cas.cz

Another powerful approach is asymmetric catalysis. Chiral catalysts can be used to control the enantioselectivity of key bond-forming reactions. For instance, zinc-catalyzed asymmetric hydrosilylation of cyclic imines has been employed to synthesize chiral 2-aryl-substituted pyrrolidines, which are valuable pharmaceutical building blocks. researchgate.net Similarly, imine reductases have been utilized for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines, providing access to both enantiomers. researchgate.net

A specific example of stereoselective synthesis involves the 1,4-addition of an arylic cuprate (B13416276) to an enantiopure enone, followed by reduction and a series of transformations to yield the desired stereoisomer of a 2,3-disubstituted pyrrolidine. nih.gov

Table of Synthetic Approaches for Pyrrolidine Derivatives

Synthetic Strategy Description Key Features
Reductive Amination Reaction of a dicarbonyl compound with an amine, followed by reduction. nih.govyoutube.com One-pot synthesis, high efficiency. nih.gov
Intramolecular Cyclization Formation of the pyrrolidine ring from a linear precursor. researchgate.netosaka-u.ac.jp Versatile for various substitution patterns.
Transition Metal Catalysis Use of metals like palladium and rhodium to catalyze C-C and C-N bond formation. acs.org High selectivity and functional group tolerance. acs.org
Multicomponent Reactions Combination of three or more reactants in a single step. nih.govtandfonline.comresearchgate.net High atom and step economy. researchgate.net

| Stereoselective Synthesis | Use of chiral auxiliaries or catalysts to control stereochemistry. cas.czresearchgate.net | Access to specific enantiomers. researchgate.net |

Optimization and Scale-Up Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of the chosen synthetic route and careful consideration of various scale-up factors. The primary goals of optimization are to maximize yield, purity, and throughput while minimizing costs and environmental impact.

Optimization of Reaction Conditions:

The optimization process involves a systematic investigation of various reaction parameters to identify the optimal conditions. Key parameters to consider include:

Solvent: The choice of solvent can significantly influence reaction rates, yields, and the ease of product isolation. A range of solvents with varying polarities and boiling points should be screened.

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. An optimal temperature profile needs to be established to ensure efficient conversion without significant degradation of reactants or products.

Concentration: The concentration of reactants can impact reaction kinetics and selectivity.

Catalyst Loading and Type: For catalytic reactions, the type and amount of catalyst are critical. Catalyst screening and optimization of its loading are essential to achieve high efficiency and minimize costs.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion without unnecessary energy consumption or the formation of degradation products.

The following interactive table illustrates a hypothetical optimization study for a key step in the synthesis of a 2-arylpyrrolidine, which can be adapted for the production of 2-(3-Ethylphenyl)pyrrolidine.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
1Toluene8021275
2THF6022482
3Dioxane10011288
4Dioxane1000.51892
5Dioxane900.52490

Scale-Up Considerations:

Scaling up a chemical process from the laboratory to a production plant presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible manufacturing process. labmanager.com

Heat Transfer: Exothermic reactions that are easily managed in small-scale laboratory glassware can pose significant safety risks on a larger scale due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation. labmanager.com A thorough understanding of the reaction thermodynamics and the implementation of appropriate cooling systems are crucial.

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in the formation of impurities and reduced yields. The choice of reactor design and agitation system is critical to ensure effective mass transfer.

Safety and Environmental: A comprehensive hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as the potential for runaway reactions. labmanager.com Environmental considerations, such as waste minimization and the use of greener solvents, are also of paramount importance. acs.org

Raw Material Sourcing and Quality: Ensuring a reliable and consistent supply of high-quality raw materials is essential for large-scale production. Variations in the purity of starting materials can significantly impact the outcome of the synthesis.

Process Analytical Technology (PAT): The implementation of in-process monitoring techniques can provide real-time data on critical process parameters, allowing for better control and optimization of the manufacturing process. labmanager.com

Isolation and Purification: The method of product isolation and purification used in the laboratory may not be suitable for large-scale production. Techniques such as crystallization, distillation, and chromatography need to be evaluated and optimized for efficiency and scalability.

The following table outlines some key considerations for the scale-up of a hypothetical pyrrolidine synthesis.

ParameterLaboratory ScalePilot/Production ScaleKey Considerations
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorMaterial compatibility, heat transfer, mixing efficiency
Heating/Cooling Heating mantle/ice bathJacketed reactor with heat transfer fluidPrecise temperature control, ability to handle exotherms
Reagent Addition Manual additionMetering pumpsControlled addition rate, prevention of localized high concentrations
Work-up Separatory funnel extractionLiquid-liquid extraction columns, centrifugesEfficiency, solvent usage, phase separation
Purification Flash chromatographyCrystallization, distillationScalability, solvent recovery, product purity

A multidisciplinary team comprising chemists, chemical engineers, and safety experts is essential for the successful scale-up of the this compound production process. labmanager.com

Structure Activity Relationship Sar Studies of 2 3 Ethylphenyl Pyrrolidine Hcl Analogues

Design and Synthesis of 2-(3-Ethylphenyl)pyrrolidine HCl Derivatives for SAR Exploration

The exploration of the structure-activity relationships (SAR) of this compound necessitates the strategic design and synthesis of a diverse array of analogues. The pyrrolidine (B122466) ring is a prevalent scaffold in numerous natural alkaloids and pharmaceutical drugs, making it a key structure for medicinal chemists. mappingignorance.org The design of derivatives often involves the functionalization of the pyrrolidine ring or the construction of the ring from various cyclic or acyclic precursors. researchgate.net

Several synthetic strategies have been employed to generate libraries of 2-phenylpyrrolidine (B85683) derivatives for SAR studies. One common approach involves the use of readily available starting materials like proline and 4-hydroxyproline, which can be chemically modified to introduce a variety of substituents. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, serves as a versatile starting material for the synthesis of numerous pyrrolidine-containing drugs. mdpi.com

Another synthetic route involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which is a powerful method for constructing the five-membered pyrrolidine ring with control over stereochemistry. mappingignorance.orgnih.gov The choice of the 1,3-dipole and the dipolarophile dictates the regio- and stereoselectivity of the reaction. nih.gov Additionally, methods such as the acid-catalyzed reaction of N-substituted 4,4-diethoxybutane-1-amines with phenols and hydroxyl-substituted O-heterocycles have been developed to produce N-phosphorylated 2-(het)arylpyrrolidines. researchgate.net

The synthesis of 2-arylpyrrolidines can also be achieved through biocatalytic approaches. For example, transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org This method was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a larger scale. acs.org

The strategic placement of substituents on both the pyrrolidine and phenyl rings is a key aspect of the design process. Modifications at the 2-, 3-, and 4-positions of the pyrrolidine ring, as well as on the phenyl ring, allow for a systematic investigation of their impact on biological activity. nih.govacs.org For instance, the synthesis of 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation followed by a ring contraction, yielding enantioenriched products. nih.gov

Impact of Substituent Modifications on Pyrrolidine-Phenyl Scaffolds

The biological activity of 2-phenylpyrrolidine derivatives is significantly influenced by the nature and position of substituents on both the pyrrolidine and phenyl rings. Structure-activity relationship (SAR) studies have revealed that even minor modifications can lead to substantial changes in potency and selectivity.

Substitutions on the Pyrrolidine Ring:

Modifications at various positions of the pyrrolidine ring have been shown to modulate pharmacological activity. Substituents at the C-2 position can affect the basicity of the pyrrolidine nitrogen, a key feature for many biological interactions. nih.gov The nitrogen atom itself is a common site for substitution, with a large percentage of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov

The introduction of substituents at the C-3 and C-4 positions can influence the conformation of the pyrrolidine ring, which in turn affects how the molecule binds to its biological target. nih.gov For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov In another study, enantiomerically pure 4-fluoropyrrolidinyl derivatives exhibited nanomolar inhibitory activity against caspases, which was significantly more potent than their 4-methoxy counterparts. nih.gov The 4,4-difluorinated analogue, in particular, showed the most promising results. nih.gov Conversely, derivatives with a 4-OPEG4 or a 5-methoxymethyl group were found to be inactive. nih.gov

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring also plays a crucial role in determining the pharmacological profile. The presence and position of electron-donating or electron-withdrawing groups can impact binding affinity and selectivity. In a series of spiropyrrolidine-thiazolo-oxindole derivatives, compounds with a 2,4-dichlorophenyl substituent showed notable anticancer activity. frontiersin.org Similarly, for pyrrolidine sulfonamide derivatives, meta-substituted derivatives on the phenyl ring displayed improved biological activity. nih.gov

The following interactive table summarizes the impact of various substituent modifications on the activity of pyrrolidine-phenyl scaffolds based on findings from different studies.

SAR Findings for Pyrrolidine-Phenyl Scaffolds

Scaffold/Series Substitution Position Substituent Impact on Activity Reference
Pyrrolidine Sulfonamides Pyrrolidine C3 Fluorophenyl Improved in vitro potency nih.gov
Pyrrolidine Sulfonamides Phenyl Ring Meta-substitution Improved biological activity
Generated code

Stereochemical Influence on Pharmacological Interactions of Pyrrolidine Analogues

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the pharmacological activity of pyrrolidine analogues. researchgate.net Due to the presence of one or more chiral centers, these molecules can exist as different stereoisomers, primarily enantiomers, which are non-superimposable mirror images. mappingignorance.org These enantiomers can exhibit significantly different biological activities because they interact differently with chiral biological targets such as enzymes and receptors. nih.govresearchgate.net

The two enantiomers of a chiral drug can have distinct profiles in terms of their bioavailability, metabolism, potency, and selectivity. nih.gov In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. libretexts.org Therefore, it is often beneficial to use a single-enantiomer formulation to achieve a more selective pharmacological profile and an improved therapeutic index. nih.gov

For pyrrolidine derivatives, the stereochemistry at the C-2 position, where the phenyl group is attached, is particularly important. The spatial orientation of this substituent, along with others on the pyrrolidine ring, dictates how the molecule fits into the binding site of its target protein. nih.gov For instance, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant potency in inhibiting P. falciparum proliferation, suggesting that stereochemistry is crucial for recognition by cellular transporters. nih.gov

The synthesis of enantiomerically pure pyrrolidine derivatives is therefore a key focus in medicinal chemistry. mappingignorance.org Asymmetric synthesis methods, such as the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, are employed to produce specific stereoisomers. mappingignorance.org This allows for the separate evaluation of each enantiomer and a more precise understanding of the structure-activity relationship.

Computational Approaches to SAR Elucidation for this compound Related Compounds

Computational methods have become indispensable tools for elucidating the structure-activity relationships (SAR) of this compound and related compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the complex interplay between molecular structure and biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma 2D-QSAR and 3D-QSAR models are developed to predict the activity of new, unsynthesized analogues. For instance, a 2D-QSAR analysis was performed on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase. imist.ma In another study on pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in activity. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that can guide the design of more potent compounds. scispace.com These models identify regions around the molecule where steric, electrostatic, or hydrophobic fields are favorable or unfavorable for activity. mdpi.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This method helps to visualize the interactions between the ligand and the active site, such as hydrogen bonds and hydrophobic interactions. nih.gov For example, docking studies of pyrrolidine derivatives with α-mannosidase enzymes revealed that the aromatic ring of the ligands orients into a hydrophobic cavity for π-π stacking interactions with aromatic amino acids. nih.gov

These computational approaches, often used in combination, provide a powerful platform for understanding SAR at a molecular level. They enable the rational design of new derivatives with improved pharmacological properties and help to prioritize synthetic efforts, ultimately accelerating the drug discovery process. nih.gov

Computational Chemistry and Molecular Modeling of 2 3 Ethylphenyl Pyrrolidine Hcl

Conformational Analysis and Energetics of Pyrrolidine (B122466) Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For the pyrrolidine ring, a saturated five-membered heterocycle, the structure is not planar but exists in a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the ring can adopt various "envelope" and "twist" (or half-chair) conformations.

Theoretical studies on the parent pyrrolidine molecule have been conducted using a variety of high-level ab initio methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). nih.govresearchgate.net These studies have investigated the subtle energy differences between conformers, particularly concerning the orientation of the N-H bond. Reinvestigations have suggested that the N-H equatorial conformer is the most stable form of pyrrolidine, a finding that aligns with microwave free jet experiments. nih.gov

The introduction of substituents on the pyrrolidine ring significantly influences its conformational landscape.

Substituent Effects : The position and nature of substituents can lock the ring into a preferred pucker. For instance, studies on 4-substituted prolines, a pyrrolidine derivative, show that a sterically demanding tert-butyl group strongly favors a pseudoequatorial orientation. nih.gov This results in opposite puckering effects compared to electronegative substituents, demonstrating the high degree of conformational control exerted by substituents. nih.gov

Low Energy Barriers : Computational analyses of pyrrolidine enamines have revealed that the energy differences between various conformers can be very small. researchgate.net This necessitates the use of highly accurate electronic structure methods and a thorough sampling of the conformational space to obtain meaningful results, as multiple conformers may be significantly populated at equilibrium. researchgate.netresearchgate.net

Experimental Correlation : The reliability of these computational models is often validated by comparing calculated properties with experimental data. X-ray diffraction studies of 1-substituted 2-phenylpyrrolidine-2-carboxamide, a compound class related to 2-(3-Ethylphenyl)pyrrolidine, have established a "half-chair" conformation for the pyrrolidine ring in the solid state. nih.gov Furthermore, theoretical NMR chemical shifts calculated using DFT methods have shown excellent correlation with experimental NMR data for N-substituted pyrrolidines, validating the computed geometries. researchgate.net

Summary of Conformational Analysis Methods for Pyrrolidine Systems

MethodSystem StudiedKey FindingsReference
Ab initio (HF, MP2, DFT)Pyrrolidine (Parent)N-H equatorial conformer is the most stable. nih.gov
X-ray Crystallography, 1H NMRcis- and trans-4-tert-butylprolinesSubstituents strongly control ring pucker (cis-exo and trans-endo). nih.gov
DFT vs. Coupled Cluster TheoryPyrrolidine EnaminesSmall energy differences between conformers require high accuracy; s-cis and s-trans conformers can be similarly stable. researchgate.net
DFT (GIAO for NMR shifts)N-substituted PyrrolidinesGood correlation between calculated and experimental NMR shifts validates computed low-energy conformers. researchgate.net
X-ray Diffraction1-substituted 2-phenylpyrrolidine-2-carboxamidesThe pyrrolidine ring adopts a half-chair conformation in the solid state. nih.gov

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is crucial for elucidating the potential mechanism of action for compounds like 2-(3-Ethylphenyl)pyrrolidine HCl and its derivatives.

In several studies, various series of pyrrolidine derivatives have been subjected to molecular docking simulations to understand their binding modes with specific biological targets. The primary goal is to identify key amino acid residues involved in the interaction and to correlate the binding affinity with observed biological activity.

Targeting Mcl-1 : A study on pyrrolidine derivatives as inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) used molecular docking to uncover the mode of interaction between the ligands and the protein's binding site. nih.gov

Targeting Acetylcholinesterase (AChE) : In a search for potential treatments for Alzheimer's disease, pyrrolidin-2-one derivatives were docked into the active site of AChE. nih.govresearchgate.net The results were notable, with some novel compounds showing superior binding affinity compared to an existing drug. For example, compound 14a (3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one) achieved a docking score of -18.59, which was significantly better than the score of -17.257 for the established AChE inhibitor, donepezil. nih.govresearchgate.net

Targeting Cdk5/p25 : Computational simulations identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. mdpi.com Docking was used to filter a database of drug-like molecules, identifying candidates that occupied the ATP-binding site of the Cdk5 protein. mdpi.com

These docking studies consistently demonstrate that the pyrrolidine scaffold can be effectively oriented within various enzyme active sites, forming critical interactions that are foundational to its biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors, QSAR can predict the activity of novel compounds and guide synthetic efforts toward more potent molecules.

Several QSAR studies have been successfully applied to series of pyrrolidine derivatives.

3D-QSAR Models : For a series of pyrrolidine derivatives designed as Mcl-1 inhibitors, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. nih.govresearchgate.net These models yielded statistically significant results, indicating good stability and high predictive power. The CoMFA model, for instance, showed a high predictive R² value of 0.986. nih.gov The models generated contour maps that visually represent how different structural modifications (e.g., steric, electrostatic fields) would likely affect inhibitory activity, providing a clear roadmap for designing new compounds. researchgate.net

Atom-Based 3D-QSAR : In the study of pyrrolidin-2-one derivatives as AChE inhibitors, an atom-based 3D-QSAR model was developed that showed excellent correlation and predictive ability, with an R² value of 0.9639 and a Q² value of 0.8779. nih.govresearchgate.net This robust model was used to predict the activity of the newly synthesized compounds. nih.gov

Linear vs. Non-linear Models : While not on a pyrrolidine series, research on other heterocyclic compounds highlights different QSAR approaches that are applicable. Studies have compared linear models with non-linear models, such as those developed using Gene Expression Programming (GEP). nih.govnih.gov Non-linear GEP models have shown superior predictive performance, capturing complex relationships between molecular descriptors and activity that linear models might miss. nih.gov This suggests that applying advanced non-linear QSAR methods could be beneficial for a this compound series.

Statistical Results of QSAR Models for Pyrrolidine Derivatives

QSAR ModelTargetQ² (Cross-Validated R²)R² (Non-Validated R²)R²pred (External Validation)Reference
CoMFAMcl-10.6890.9990.986 nih.gov
CoMSIAMcl-10.6140.9230.815 nih.gov
HQSARMcl-10.6030.6620.743 nih.gov
Atom-based 3D-QSARAChE0.87790.9639Not Reported nih.govresearchgate.net

Advanced Simulation Techniques in Pyrrolidine Molecular Studies (e.g., Molecular Dynamics)

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for validating docking poses, assessing the stability of the complex, and refining the understanding of binding energetics.

MD simulations have been widely used to support the findings from docking and QSAR studies on pyrrolidine derivatives.

Complex Stability : For pyrrolidine derivatives targeting Mcl-1, MD simulations were run for 100 nanoseconds (ns) to confirm the stability of the ligand-receptor complexes. nih.gov The results demonstrated the stability of the analyzed compounds within the target protein's binding site throughout the simulation. nih.govresearchgate.net A similar 100 ns MD simulation was performed for the most potent pyrrolidin-2-one inhibitor of AChE, which also confirmed that the compound formed a stable complex. nih.govresearchgate.net

Conformational Dynamics : In a study of Cdk5/p25 inhibitors, MD simulations of 30 ns were conducted. mdpi.com The root mean square deviation (RMSD) of the protein-ligand complex averaged ~2.15 Å, indicating that the complex remained stable and did not undergo significant conformational changes during the simulation. mdpi.com

Binding Free Energy Calculations : MD simulations are often coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of the ligand to the protein. This provides a more quantitative estimate of binding affinity than docking scores alone. This approach was used to support the molecular docking results for the Mcl-1 inhibitors, confirming strong binding. nih.gov The MM/PBSA analysis for the Cdk5/p25 inhibitors suggested that the newly identified compounds had a lower (more favorable) binding free energy than the reference compound. mdpi.com

These advanced simulations provide a layer of validation and deeper insight, confirming that the interactions predicted by static models are maintained in a more realistic, dynamic environment.

Metabolic Fate and Biotransformation Pathways of 2 3 Ethylphenyl Pyrrolidine Hcl

In Vitro Metabolic Stability and Cleavage Studies of Pyrrolidine (B122466) Derivatives

The initial step in assessing the metabolic fate of a compound involves determining its stability in the presence of metabolic enzymes. nih.gov In vitro metabolic stability assays, commonly using liver microsomes or hepatocytes, are employed to predict the extent of metabolism and the potential for a compound to be cleared from the body. nih.govlabcorp.com These assays measure the rate of disappearance of the parent compound over time when incubated with these biological matrices. labcorp.com

For pyrrolidine derivatives, these studies are crucial for understanding how the pyrrolidine ring and its substituents influence metabolic clearance. The stability of a compound is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov Research on various pyrrolidine-containing compounds has shown a wide range of metabolic stabilities, which are influenced by the nature and position of substituents on both the pyrrolidine and phenyl rings. For instance, studies on synthetic adenosine (B11128) derivatives have demonstrated that metabolic rates can vary significantly across different species. frontiersin.org In one study, the compound YZG-331 was metabolized more rapidly in rat liver microsomes compared to human, monkey, dog, and mouse liver microsomes. frontiersin.org

The cleavage of the pyrrolidine ring is a potential metabolic pathway that can be investigated through in vitro studies. This process can lead to the formation of linear, more polar metabolites. The susceptibility of the pyrrolidine ring to cleavage often depends on the stability of the resulting intermediates.

Table 1: Illustrative In Vitro Metabolic Stability of Representative Pyrrolidine Derivatives

Compound/Derivative ClassTest SystemKey FindingsReference(s)
Fluoropyrrolidine DPP-IV InhibitorsRat Liver MicrosomesTime- and NADPH-dependent irreversible binding, indicating metabolic activation. nih.gov
YZG-331 (Synthetic Adenosine Derivative)Liver Microsomes (Human, Monkey, Dog, Rat, Mouse)Metabolized faster in rat liver microsomes; stable in liver cytoplasm of all species. frontiersin.org
Pyrido[3,4-b]pyrazine DerivativesHuman Liver S9 FractionObservation of M+16 peak, suggesting oxidation. acs.org
α-PVP AnaloguesHuman Liver MicrosomesGeneration of multiple Phase I metabolites. researchgate.net
General New Chemical Entities (NCEs)Hepatocytes, Liver Microsomes, PlasmaDisappearance of parent compound measured to calculate half-life and intrinsic clearance. labcorp.com

This table is for illustrative purposes and presents data from studies on analogous compounds, not specifically 2-(3-Ethylphenyl)pyrrolidine HCl.

Identification of Phase I Metabolic Transformations of Pyrrolidine Compounds

Phase I metabolism introduces or exposes functional groups (like hydroxyl, carboxyl, or amine groups) on the parent drug molecule, a process often mediated by oxidation, reduction, or hydrolysis reactions. drughunter.com For pyrrolidine-containing compounds, Phase I transformations are diverse and can occur at multiple sites on the molecule. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the main catalyst for these oxidative reactions. nih.govnih.gov

Common Phase I metabolic pathways identified for pyrrolidine derivatives include:

Hydroxylation: This is a primary metabolic route, where a hydroxyl group (-OH) is added to the molecule. For a compound like this compound, hydroxylation could occur on the ethyl group, the phenyl ring, or the pyrrolidine ring. Aromatic hydroxylation of the phenyl ring is a common metabolic pathway. drughunter.com

Oxidation: The pyrrolidine ring itself is susceptible to oxidation. For example, oxidation at the 2-position of the pyrrolidine ring can lead to the formation of a lactam metabolite. researchgate.net Further oxidation can lead to ring cleavage.

Dealkylation: If N-alkyl substituents are present on the pyrrolidine nitrogen, N-dealkylation is a possible metabolic route.

Reduction: For pyrrolidine derivatives that contain a ketone group, such as in the cathinone (B1664624) class, reduction of the keto moiety to the corresponding alcohol is a major metabolic pathway. researchgate.net

Studies on analogues of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) have revealed extensive Phase I metabolism, including reduction of the β-keto group, hydroxylation of the aliphatic side chain, and oxidation of the pyrrolidine ring to a lactam, which can be followed by ring cleavage. researchgate.net

Table 2: Common Phase I Metabolic Reactions for Pyrrolidine Derivatives

Reaction TypeDescriptionPotential Site on this compoundReference(s)
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring.Phenyl ring drughunter.com
Aliphatic HydroxylationAddition of a hydroxyl group to an alkyl side chain.Ethyl group drughunter.com
Pyrrolidine Ring OxidationFormation of a lactam or other oxidized species.Pyrrolidine ring researchgate.net
Pyrrolidine Ring CleavageOpening of the heterocyclic ring structure.Pyrrolidine ring researchgate.net
DehydrogenationRemoval of hydrogen atoms, potentially leading to double bond formation.Pyrrolidine ring, Ethyl group researchgate.net

This table outlines potential metabolic pathways for this compound based on established transformations of similar compounds.

Characterization of Phase II Conjugates of Pyrrolidine Metabolites

Following Phase I metabolism, the newly formed functional groups can undergo Phase II conjugation reactions. abdn.ac.uk In this phase, an endogenous, water-soluble molecule is attached to the drug or its metabolite, further increasing its polarity and facilitating its excretion in urine or bile. drughunter.comreactome.org The primary Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. drughunter.comnih.gov

For the metabolites of pyrrolidine compounds, the most common conjugation reactions are:

Glucuronidation: This involves the attachment of glucuronic acid to hydroxyl, carboxyl, or amine groups. The hydroxylated metabolites of this compound would be prime candidates for glucuronidation. Studies on α-PVP analogues have shown that the alcohol metabolites formed during Phase I are extensively conjugated with glucuronic acid. researchgate.net

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for hydroxylated metabolites. drughunter.com

Glutathione Conjugation: Reactive electrophilic metabolites, which can sometimes be formed during Phase I metabolism, can be detoxified by conjugation with glutathione (GSH). drughunter.com Research on certain fluoropyrrolidine derivatives has demonstrated the formation of GSH conjugates, which helps to mitigate the reactivity of intermediate metabolites. nih.gov

Table 3: Predicted Phase II Conjugation Reactions for Metabolites of this compound

Conjugation ReactionEndogenous SubstrateEnzyme FamilyPotential Metabolite SubstrateReference(s)
GlucuronidationUDP-glucuronic acidUDP-glucuronosyltransferases (UGTs)Hydroxylated metabolites researchgate.netdrughunter.com
Sulfation3'-phosphoadenosine-5'-phosphosulfate (PAPS)Sulfotransferases (SULTs)Hydroxylated metabolites drughunter.comnih.gov
Glutathione ConjugationGlutathione (GSH)Glutathione S-transferases (GSTs)Reactive electrophilic intermediates nih.govdrughunter.com

This table is predictive and based on the common Phase II pathways for compounds with similar functional groups.

Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450)

The primary enzymatic system responsible for the Phase I metabolism of a vast number of drugs and xenobiotics is the Cytochrome P450 (CYP) system. nih.govnih.gov This superfamily of heme-containing monooxygenases is highly concentrated in the liver. nih.gov Of the many CYP isozymes, a small number are responsible for the metabolism of the majority of drugs. These include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. walshmedicalmedia.com

The specific CYP isozymes involved in the metabolism of this compound have not been identified. However, based on data from structurally related compounds, it is highly probable that members of the CYP2D6 and CYP3A families play a significant role. For example, the metabolism of methylenedioxypyrovalerone (MDPV), another pyrrolidine-containing compound, involves CYP2D6, CYP2C19, and CYP1A2. wikipedia.org Furthermore, studies on fluoropyrrolidine-based DPP-IV inhibitors have implicated CYP3A1 and CYP3A2 (in rats) as the primary catalysts for their bioactivation. nih.gov

The Phase II conjugation reactions are catalyzed by a different set of enzymes, primarily transferases. nih.gov Glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). drughunter.com These enzymes are also present in the liver and other tissues.

Table 4: Enzymatic Systems Potentially Involved in the Metabolism of this compound

Metabolic PhaseEnzyme Superfamily/FamilyKey Isozymes Implicated for Similar CompoundsRoleReference(s)
Phase ICytochrome P450 (CYP)CYP3A4, CYP2D6, CYP2C19, CYP1A2Oxidation, Hydroxylation nih.govnih.govwalshmedicalmedia.comwikipedia.org
Phase IIUDP-glucuronosyltransferases (UGTs)UGT1A1, UGT1A3, UGT2B15Glucuronide conjugation drughunter.com
Phase IISulfotransferases (SULTs)SULT family membersSulfate conjugation drughunter.comnih.gov
Phase IIGlutathione S-transferases (GSTs)GST family membersGlutathione conjugation nih.govdrughunter.com

This table provides a summary of the likely enzymatic systems involved, based on metabolic data from analogous compounds.

Analytical Methodologies for the Research of 2 3 Ethylphenyl Pyrrolidine Hcl

Spectroscopic Characterization in Research Contexts (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of 2-(3-Ethylphenyl)pyrrolidine HCl. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. In the synthesis and characterization of related pyrrolidine (B122466) hydrochloride derivatives, these techniques are standard for confirming the structure of the final products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the ethylphenyl group and the pyrrolidine ring. The aromatic protons would appear as multiplets in the downfield region. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the pyrrolidine ring would present as a complex series of multiplets.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the N-H stretching vibration of the secondary amine hydrochloride would appear as a broad band. C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule would also be prominent. The spectrum of the related compound N-(2-Hydroxyethyl)pyrrolidine shows characteristic IR absorption bands. nih.gov

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the free base, 2-(3-Ethylphenyl)pyrrolidine (C₁₂H₁₇N). nih.gov The fragmentation pattern would likely involve cleavage of the ethyl group and fragmentation of the pyrrolidine ring. The National Institute of Standards and Technology (NIST) provides mass spectral data for the parent compound, pyrrolidine. nist.gov

Table 1: Predicted Spectroscopic Data for this compound

Analytical TechniquePredicted Observation
¹H NMR Aromatic protons (multiplets), Ethyl group (quartet and triplet), Pyrrolidine ring protons (complex multiplets)
¹³C NMR Distinct signals for ethyl, aromatic, and pyrrolidine carbons
IR Spectroscopy Broad N-H stretch (amine salt), C-H aromatic and aliphatic stretches
Mass Spectrometry Molecular ion peak corresponding to the free base (C₁₂H₁₇N, M.W. 175.27 g/mol ) and characteristic fragmentation pattern

Chromatographic Techniques for Separation and Purity Assessment in Research (GC-MS, LC-MS)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly used techniques in this context.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. biomedpharmajournal.org This technique is well-suited for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility. The synthesis of related pyrrolidine derivatives is often monitored using GC-MS. researchgate.net The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic of the compound. The mass spectrometer provides a mass spectrum for each separated component, allowing for its identification. The analysis of bioactive compounds in various extracts often employs GC-MS for identification and profiling. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of other pharmacologically active agents in human plasma. nih.govnih.gov Similar methodologies could be applied to quantify this compound in various matrices. The development of LC-MS/MS methods for the analysis of pyrrolizidine (B1209537) alkaloids in food and herbal medicines demonstrates the utility of this technique for related compound classes. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

TechniqueApplicationKey Parameters
GC-MS Purity assessment, identification of volatile impuritiesColumn type, temperature program, ionization mode
LC-MS Purity assessment, quantification in complex matricesColumn type, mobile phase composition, ionization mode

X-ray Crystallography for Absolute Configuration and Conformation of Pyrrolidine Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformation. For chiral molecules like this compound, which has a stereocenter at the C2 position of the pyrrolidine ring, X-ray crystallography can unambiguously establish the spatial arrangement of the atoms.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. The structures of various pyrrolidine derivatives, such as pyrrolidine-2,4-diones, have been confirmed using X-ray crystallography. researchgate.net This technique is invaluable for confirming the stereochemistry of synthetic products and for studying the intermolecular interactions in the solid state.

Advanced Hyphenated Analytical Techniques in Pyrrolidine Research

The field of analytical chemistry is continually evolving, with the development of advanced hyphenated techniques that offer enhanced sensitivity, selectivity, and structural information. These techniques are increasingly being applied to the analysis of complex samples in various fields, including pharmaceutical research.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples HPLC with NMR spectroscopy. This allows for the separation of components in a mixture followed by their immediate structural elucidation by NMR. This technique is particularly powerful for the analysis of complex mixtures containing unknown compounds or isomers that are difficult to distinguish by mass spectrometry alone.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) provides a significant increase in separation power compared to conventional GC-MS. rsc.org In GCxGC, the effluent from a primary GC column is subjected to a second, different type of GC column for further separation. This results in a two-dimensional chromatogram with greatly enhanced resolution, which is particularly useful for the analysis of very complex samples.

These advanced techniques, while not yet routinely applied to the analysis of this compound, represent the cutting edge of analytical research and have the potential to provide unprecedented levels of detail in the characterization of this and other pyrrolidine derivatives.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 2-(3-Ethylphenyl)pyrrolidine HCl in laboratory settings?

  • Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including NIOSH-approved gloves, EN 166-compliant safety goggles, and flame-resistant lab coats to mitigate skin/eye exposure and fire hazards. Use fume hoods to minimize inhalation risks, and follow OSHA HCS guidelines for acute toxicity (H302, H332) and skin irritation (H315) . Conduct regular PPE integrity checks and enforce post-handling hand hygiene.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in sealed, dry containers under inert atmosphere (e.g., nitrogen) at room temperature. Maintain upright positioning to prevent leaks and place in ventilated, fire-safe cabinets. Regularly inspect containers for corrosion or degradation, especially after opening .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

  • Methodological Answer : Employ hyphenated techniques such as HPLC-MS for purity assessment and structural confirmation. Pair with nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities. Validate methods using reference standards and replicate analyses to ensure reproducibility .

Q. What are the primary hazards associated with this compound exposure?

  • Methodological Answer : The compound is classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335). Mitigate risks via controlled handling, spill containment protocols, and immediate decontamination using absorbent materials (e.g., silica gel) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate critical parameters (e.g., reaction temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant interactions and response surface methodology (RSM) to pinpoint optimal conditions. Replicate trials to validate yield and purity outcomes .

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify outliers. Perform controlled replication studies under standardized conditions (e.g., ISO/IEC 17025). Cross-validate results using orthogonal techniques (e.g., differential scanning calorimetry for melting point verification) .

Q. What strategies are recommended for studying metabolic pathways of this compound with limited toxicological data?

  • Methodological Answer : Use in vitro hepatocyte models coupled with LC-HRMS to identify phase I/II metabolites. Apply computational tools (e.g., molecular docking) to predict enzyme interactions. Correlate findings with structural analogs (e.g., 3-(2-Chlorophenyl)pyrrolidine HCl) to infer metabolic stability and potential bioactivation pathways .

Q. How to assess environmental risks of this compound when ecotoxicity data is unavailable?

  • Methodological Answer : Apply the PBT/vPvB framework to estimate persistence, bioaccumulation, and toxicity. Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) for preliminary hazard screening. Conduct soil mobility studies via column chromatography and biodegradation assays under OECD 301 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.